Cas no 2228719-08-0 (1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol)

1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol is a fluorinated triazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a 1,2,4-triazole core with a fluoroethanol moiety, offering unique reactivity and stability. The presence of fluorine enhances metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. The ethyl substitution on the triazole ring may improve lipophilicity, aiding in membrane permeability. This compound is particularly suited for the synthesis of biologically active molecules, including antifungal and antiviral agents. Its well-defined chemical properties and synthetic versatility make it a promising candidate for further development in medicinal chemistry and specialty chemical applications.
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol structure
2228719-08-0 structure
Product name:1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
CAS No:2228719-08-0
MF:C6H10FN3O
MW:159.161504268646
CID:6255582
PubChem ID:165721827

1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
    • EN300-1778855
    • 2228719-08-0
    • Inchi: 1S/C6H10FN3O/c1-2-10-6(5(11)3-7)8-4-9-10/h4-5,11H,2-3H2,1H3
    • InChI Key: FYZBJQZYVRLOGC-UHFFFAOYSA-N
    • SMILES: FCC(C1=NC=NN1CC)O

Computed Properties

  • Exact Mass: 159.08079011g/mol
  • Monoisotopic Mass: 159.08079011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 50.9Ų

1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1778855-0.25g
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
2228719-08-0
0.25g
$1366.0 2023-06-02
Enamine
EN300-1778855-10.0g
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
2228719-08-0
10g
$6390.0 2023-06-02
Enamine
EN300-1778855-0.05g
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
2228719-08-0
0.05g
$1247.0 2023-06-02
Enamine
EN300-1778855-0.1g
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
2228719-08-0
0.1g
$1307.0 2023-06-02
Enamine
EN300-1778855-0.5g
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
2228719-08-0
0.5g
$1426.0 2023-06-02
Enamine
EN300-1778855-2.5g
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
2228719-08-0
2.5g
$2912.0 2023-06-02
Enamine
EN300-1778855-5.0g
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
2228719-08-0
5g
$4309.0 2023-06-02
Enamine
EN300-1778855-1.0g
1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol
2228719-08-0
1g
$1485.0 2023-06-02

Additional information on 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol

Research Brief on 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol (CAS: 2228719-08-0)

1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol (CAS: 2228719-08-0) is a novel fluorinated triazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound is of particular interest due to its potential applications in drug discovery, particularly as a building block for the synthesis of biologically active molecules. Recent studies have explored its utility in the development of antifungal, antiviral, and anticancer agents, leveraging its unique structural features and reactivity.

The compound's structure, featuring a 1,2,4-triazole core with an ethyl substituent and a fluoroethanol side chain, provides a versatile scaffold for further chemical modifications. Researchers have highlighted its ability to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This has led to its incorporation into several lead compounds currently under preclinical evaluation.

Recent publications have detailed synthetic routes to 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol, emphasizing improvements in yield and purity. One study reported a high-yielding, one-pot synthesis method that reduces the need for costly purification steps, making the compound more accessible for large-scale applications. Additionally, computational studies have provided insights into the compound's conformational stability and potential binding modes, further supporting its utility in rational drug design.

In vitro and in vivo studies have demonstrated promising biological activity for derivatives of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol. For instance, certain analogs have shown potent inhibitory effects against fungal pathogens such as Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to mammalian cells. These findings suggest that the compound could serve as a valuable starting point for the development of new antifungal therapies.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol-based compounds. Researchers are actively investigating strategies to enhance bioavailability and reduce off-target effects. Future directions include the exploration of prodrug formulations and targeted delivery systems to improve therapeutic outcomes.

In conclusion, 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-fluoroethan-1-ol (CAS: 2228719-08-0) represents a promising scaffold in medicinal chemistry, with demonstrated potential in multiple therapeutic areas. Continued research efforts are expected to further elucidate its mechanisms of action and expand its applications in drug development.

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